The synthesis of 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and its related derivatives has been described in various scientific literature. [ [], [], [] ] The synthesis typically involves reacting a suitably substituted cycloalkane with a substituted benzoyl chloride or phenylacetyl chloride, followed by further modifications to introduce desired functional groups. [ [] ] The specific reaction conditions and reagents used may vary depending on the desired isomer and substituents.
The molecular structure of 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and its analogs consists of a central cycloalkane ring (often cyclohexane or a heterocycle like 1,4-dioxaspiro[4.5]decane), substituted with a benzamide or phenylacetamide moiety. [ [], [] ] The presence of chlorine atoms on the aromatic ring and the specific stereochemistry of substituents on the cycloalkane are crucial for the compound's biological activity. [ [], [] ]
Research suggests that the anticonvulsant and analgesic effects of 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and its analogs are primarily mediated by their interaction with voltage-gated ion channels in the nervous system. [ [], [], [], [] ] Studies have shown that these compounds can block sodium and potassium channels, thereby inhibiting neuronal excitability. [ [], [], [] ] While some studies have suggested a role for kappa-opioid receptors in their mechanism of action, others have found these effects to be independent of opioid receptor activation. [ [], [], [] ]
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: